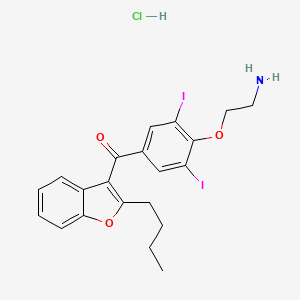

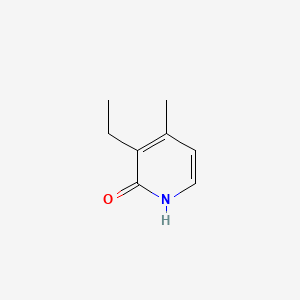

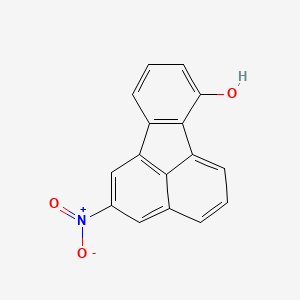

![molecular formula C13H18O3 B564513 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid CAS No. 53949-53-4](/img/structure/B564513.png)

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid

説明

2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, also known as 1-Hydroxyibuprofen, is a compound with the empirical formula C13H18O3 and a molecular weight of 222.28 . It is used as a pharmaceutical impurity standard .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a propanoic acid group, with a methylpropyl group across from the first carbon in the benzene ring . The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid .科学的研究の応用

Sorption to Soil and Organic Matter

2,4-Dichlorophenoxyacetic acid (2,4-D) and related compounds, including 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, have been extensively studied for their sorption behavior in soil, organic matter, and minerals. These studies provide insights into the environmental fate and transport of these herbicides. The sorption of phenoxy herbicides like 2,4-D is influenced by soil properties such as pH, organic carbon content, and the presence of iron oxides, highlighting the importance of understanding soil-herbicide interactions for environmental management and pollution control Werner et al., 2012.

Bioactivities of Phenolic Compounds

p-Coumaric acid and its conjugates, which share a phenolic structure similar to this compound, exhibit a wide range of biological activities. These include antioxidant, anti-cancer, antimicrobial, antivirus, and anti-inflammatory effects. Such studies underline the potential of phenolic compounds in pharmaceutical and cosmeceutical applications, suggesting that this compound and its derivatives could also possess similar bioactive properties Pei et al., 2016.

Applications in Cosmetic and Dermatological Formulations

Hydroxy acids, including compounds structurally related to this compound, have been widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds are involved in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis, demonstrating the versatility of hydroxy acids in dermatological applications. The review emphasizes the need for further research into the biological mechanisms of action of these compounds and their safety evaluation, particularly regarding their effects on sun-exposed skin Kornhauser et al., 2010.

Antioxidant Properties and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids, closely related to this compound, have been reviewed, focusing on structure-activity relationships. This research highlights the importance of specific structural features for antioxidant activity, providing a basis for designing more potent antioxidant molecules. Such insights could guide the development of this compound derivatives with optimized biological activities Razzaghi-Asl et al., 2013.

作用機序

Target of Action

1-Hydroxyibuprofen, also known as 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and inflammation .

Mode of Action

1-Hydroxyibuprofen interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition is non-selective and reversible . The interaction results in a decrease in the production of prostaglandins, thereby reducing pain and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxyibuprofen is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, 1-Hydroxyibuprofen disrupts the conversion of arachidonic acid to prostaglandins . This leads to a decrease in prostaglandin levels, which in turn reduces pain and inflammation .

Pharmacokinetics

The pharmacokinetic properties of 1-Hydroxyibuprofen, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability . .

Result of Action

The molecular and cellular effects of 1-Hydroxyibuprofen’s action primarily involve the reduction of prostaglandin synthesis . This leads to a decrease in pain and inflammation at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxyibuprofen . For instance, the presence of other compounds in the environment can affect the degradation and hence the effectiveness of 1-Hydroxyibuprofen . Furthermore, the physicochemical characteristics of 1-Hydroxyibuprofen make its degradation in the environment or by microorganisms difficult .

特性

IUPAC Name |

2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOQYHYFRKTDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016132 | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53949-53-4 | |

| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?

A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []

Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?

A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.

Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?

A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []

Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?

A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

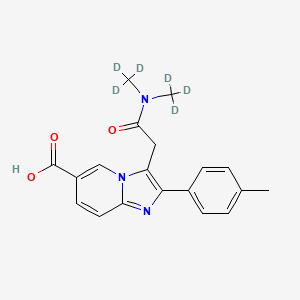

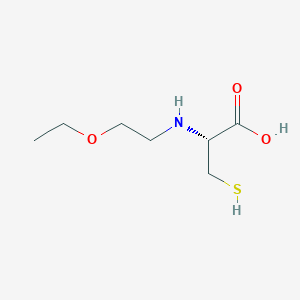

![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)